molecular formula C11H24O B3154989 Heptyl tert-butyl ether CAS No. 78972-97-1

Heptyl tert-butyl ether

Cat. No. B3154989
CAS RN: 78972-97-1
M. Wt: 172.31 g/mol
InChI Key: TYSCUIJRFGVUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptyl tert-butyl ether is an organic compound with the molecular formula C11H24O . It has a molecular weight of 172.3077 .


Synthesis Analysis

The synthesis of ethers like Heptyl tert-butyl ether typically involves the reaction of alcohols . A method known as the Williamson Ether Synthesis is commonly used, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method involves the use of an ion-exchange resin catalyst for the formation of ethers .


Molecular Structure Analysis

The molecular structure of Heptyl tert-butyl ether consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .

Scientific Research Applications

Future Directions

Future research directions could involve exploring more eco-friendly methods for the synthesis of ethers like Heptyl tert-butyl ether . Additionally, the potential use of ethers as oxygenate additives in diesel fuels could be further investigated .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-5-6-7-8-9-10-12-11(2,3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSCUIJRFGVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptyl tert-butyl ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptyl tert-butyl ether
Reactant of Route 2
Reactant of Route 2
Heptyl tert-butyl ether
Reactant of Route 3
Reactant of Route 3
Heptyl tert-butyl ether
Reactant of Route 4
Reactant of Route 4
Heptyl tert-butyl ether
Reactant of Route 5
Reactant of Route 5
Heptyl tert-butyl ether
Reactant of Route 6
Reactant of Route 6
Heptyl tert-butyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.